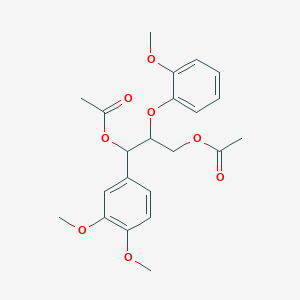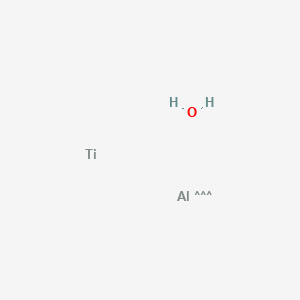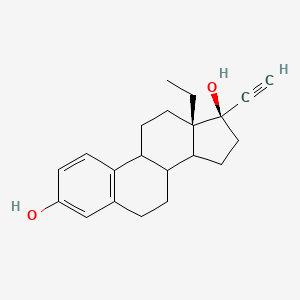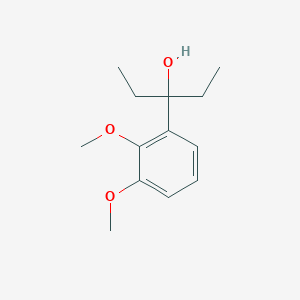
3-(2,3-Dimethoxyphenyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)pentan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)pentan-3-ol undergoes various chemical reactions, including:
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethoxyphenyl)pentan-3-one.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)pentane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)pentan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to various receptors and enzymes . The alcohol group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)pentan-3-ol: Similar structure but with methoxy groups at different positions.
3-(2,5-Dimethoxyphenyl)pentan-3-ol: Another positional isomer with methoxy groups at the 2 and 5 positions.
3-(3,4-Dimethoxyphenyl)pentan-3-ol: Methoxy groups at the 3 and 4 positions.
Uniqueness
3-(2,3-Dimethoxyphenyl)pentan-3-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions can lead to distinct electronic and steric effects compared to other isomers .
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C13H20O3/c1-5-13(14,6-2)10-8-7-9-11(15-3)12(10)16-4/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
DGPGAAZOWXIPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=C(C(=CC=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


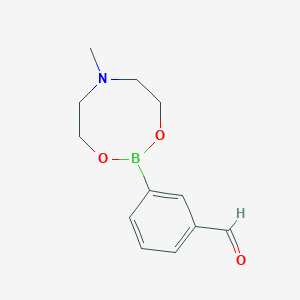
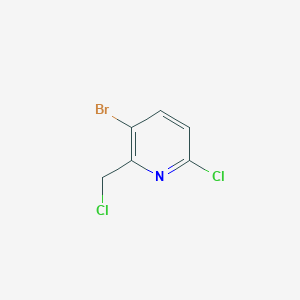
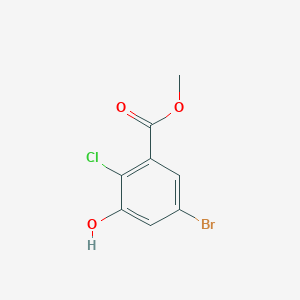
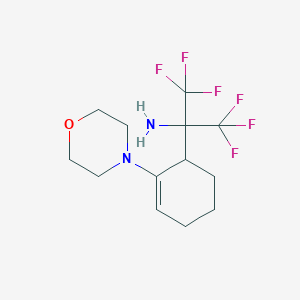
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
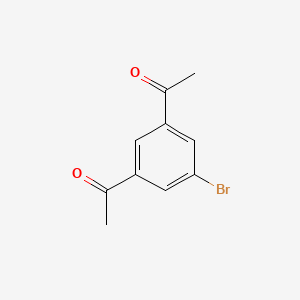

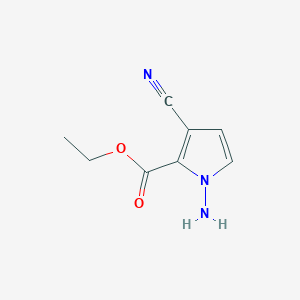
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
